ethyl 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperidine-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperidine-4-carboxylate;hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperidine ring, a phenoxy group, and an ester functional group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps:
Formation of the Phenoxy Group: The initial step involves the synthesis of the phenoxy group through a reaction between 2-methoxy-4-[(E)-prop-1-enyl]phenol and an appropriate alkylating agent.
Attachment to Piperidine: The phenoxy group is then attached to the piperidine ring via an ethyl linker. This step often requires the use of coupling reagents and catalysts to facilitate the reaction.
Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate to form the carboxylate ester. The reaction is typically carried out under basic conditions to ensure the formation of the ester bond.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Pharmacology: The compound is investigated for its potential effects on neurotransmitter receptors and ion channels.
Industrial Chemistry: It is used as a precursor in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[2-[2-methoxyphenoxy]ethyl]piperidine-4-carboxylate
- Ethyl 1-[2-[2-hydroxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperidine-4-carboxylate
Uniqueness
Ethyl 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperidine-4-carboxylate;hydrochloride is unique due to the presence of the methoxy and prop-1-enyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a pharmaceutical intermediate and its interactions with molecular targets.
Properties
IUPAC Name |
ethyl 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4.ClH/c1-4-6-16-7-8-18(19(15-16)23-3)25-14-13-21-11-9-17(10-12-21)20(22)24-5-2;/h4,6-8,15,17H,5,9-14H2,1-3H3;1H/b6-4+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUSCGIWAAEWIM-CVDVRWGVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=C(C=C(C=C2)C=CC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=C(C=C(C=C2)/C=C/C)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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